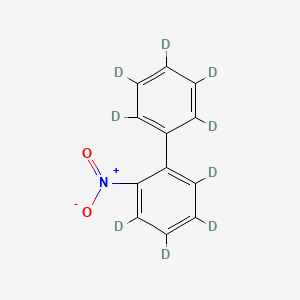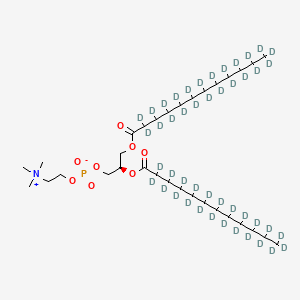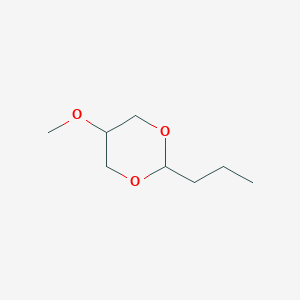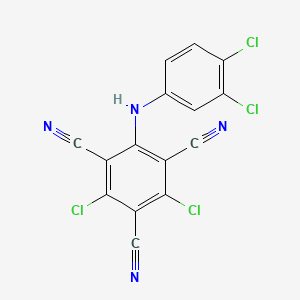
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a benzenetricarbonitrile core. It is known for its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3,5-benzenetricarbonitrile with 3,4-dichloroaniline under specific conditions to introduce the dichloroanilino group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations. Advanced techniques like flow chemistry may be employed to enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetricarbonitrile: A simpler analog without the dichloroanilino group.
2,4,6-Trichlorobenzonitrile: Another chlorinated benzonitrile with different substitution patterns.
1,3,5-Tricyanobenzene: A related compound with three cyano groups but lacking chlorine atoms.
Uniqueness
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dichloroanilino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
35728-03-1 |
|---|---|
Molecular Formula |
C15H4Cl4N4 |
Molecular Weight |
382.0 g/mol |
IUPAC Name |
2,4-dichloro-6-(3,4-dichloroanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H4Cl4N4/c16-11-2-1-7(3-12(11)17)23-15-9(5-21)13(18)8(4-20)14(19)10(15)6-22/h1-3,23H |
InChI Key |
SAFCEOPCBZQJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
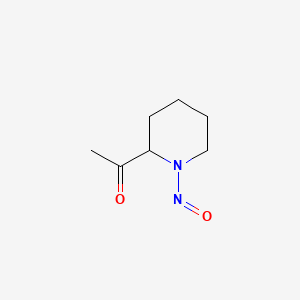
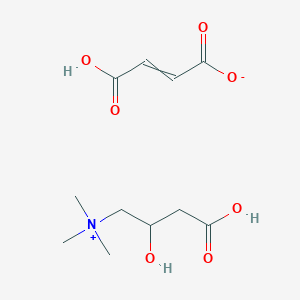
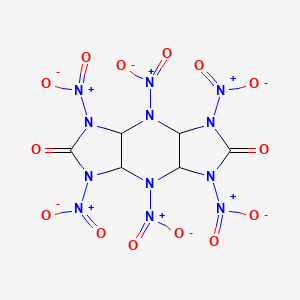
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
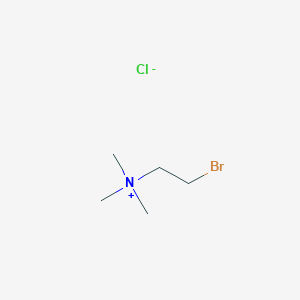
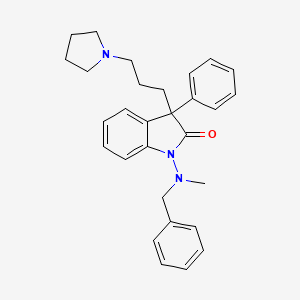
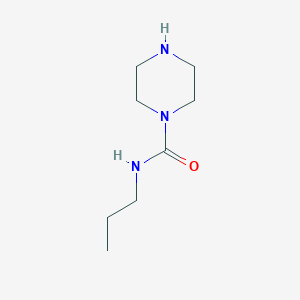
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
